Cas no 24347-58-8 ((2R,3R)-Butane-2,3-diol)

(2R,3R)-Butane-2,3-diol 化学的及び物理的性質
名前と識別子
-
- (2R,3R)-Butane-2,3-diol
- D(-)-2,3-BUTANEDIOL
- D-2,3-BUTANEDIOL
- D-2,3-BUTYLENE GLYCOL
- 2,3-BUTANEDIOL, [S-(R*,R*)]-
- (2R,3R)-2,3-BUTANEDIOL
- (R,R)-(-)-2,3-BUTANEDIOL
- (R,R)-2,3-BUTANEDIOL
- (2R,3R)-(?)-2,3-Butanediol
- (2R,3R)-(-)-2,3-Butanediol
- (R,R)-(-)-2,3-Dihydroxybutane
- BU3
- (R,R)-(-)-2,3-Butylene Glycol
- (2R,3R)-(-)-2,3-Butylene glycol
- (R,R)-Butane-2,3-diol
- (R,R)-2,3-Butylene glycol
- (R,R)-(-)-Butane-2,3-diol
- D-(-)-2,3-Butanediol
- 2,3-Butanediol, (R*,R*)-(+-)-
- OWBTYPJTUOEWEK-QWWZWVQMSA-N
- OR02B2286A
- 2,3-Butanediol, [R-(R*,R*)]-
- 2,3-Butanediol #
- 2,3-Butanediol, (-)-
- (2r,3r)-butan-2,3-diol
- 2,3-Butanediol, threo-
- (2R,3R)-(-)-2,3-But
- DTXSID801031371
- THREO-2,3-BUTANEDIOL
- (2R, 3R)(-)-2,3-butanediol
- AKOS016015450
- NSC15829
- (2R, 3R)-(-)-2,3-butanediol
- NSC-15829
- 2,3-BUTANEDIOL, (2R,3R)-
- UNII-OR02B2286A
- (-)-(2R,3R)-Butanediol
- 2,3-BUTANEDIOL, (2R,3R)-(-)-
- 6982-25-8
- (2R,3R)-rel-2,3-Butanediol
- HY-W015954
- (2r,3r)-butanediol
- 2,3-BUTYLENE GLYCOL DL-THREO-FORM
- C91323
- (-)-(2R,3R)-2,3-BUTANEDIOL
- (2R,3R)-(-)-2,3-butandiol
- A817243
- MFCD00064267
- 2,3-BUTANEDIOL, (R*,R*)-(+/-)-
- NSC-249246
- (2R,3R)-(-)-2,3-Butanediol, 97%
- C03044
- Z1255427387
- DTXSID801026532
- UNII-6510BGK6C5
- NS00084625
- L-(-)-2,3-Butanediol
- EN300-141851
- (2R,3R)-butane-2,3-diol;(2R,3R)-2,3-Butanediol
- 6510BGK6C5
- J-500969
- Q27102161
- 2,3-BUTANEDIOL, (+/-)-
- rel-(2R,3R)-2,3-Butanediol
- 2,3-BUTANEDIOL, (2R,3R)-REL-
- 2,3-BUTYLENE GLYCOL D(-)-THREO-FORM [MI]
- (r,r)-2,3 butanediol
- CHEBI:16982
- 2,3-BUTYLENE GLYCOL D(-)-THREO-FORM
- AS-57289
- AKOS015907648
- (+/-)-2,3-BUTANEDIOL
- B1161
- 2,3-BUTYLENE GLYCOL DL-THREO-FORM [MI]
- BP-30189
- Levo-2,3-Butanediol
- J-506903
- (-)-(r,r)-2,3-butanediol
- 2,3-BUTANEDIOL, (R-(R*,R*))-
- s3333
- 2,3-Butanediol, (R*,R*)-
- CS-W016670
- DL-2,3-Butanediol
- 24347-58-8
- EINECS 246-186-9
- (-)-2,3-butanediol
- AC-26496
- 1ST162203
- BBL101946
- STL555743
- Rel-(2R,3R)-Butane-2,3-diol
- DB-009316
-
- MDL: MFCD00064267
- インチ: 1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m1/s1
- InChIKey: OWBTYPJTUOEWEK-QWWZWVQMSA-N
- SMILES: O([H])[C@]([H])(C([H])([H])[H])[C@@]([H])(C([H])([H])[H])O[H]
- BRN: 4290593
計算された属性
- 精确分子量: 90.06810
- 同位素质量: 90.068
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 6
- 回転可能化学結合数: 1
- 複雑さ: 30.5
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.9
- トポロジー分子極性表面積: 40.5
- 互变异构体数量: 何もない
- Surface Charge: 0
じっけんとくせい
- Color/Form: 無色液体
- 密度みつど: 0.987 g/mL at 25 °C(lit.)
- ゆうかいてん: 16 ºC
- Boiling Point: 80°C/10mmHg(lit.)
- フラッシュポイント: 華氏温度:185°f< br / >摂氏度:85°C< br / >
- Refractive Index: n20/D 1.433(lit.)
- すいようせい: 解体
- 稳定性: Stable. Hygroscopic, air sensitive. Incompatible with strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates, reducing agents. Combustible.
- PSA: 40.46000
- LogP: -0.25200
- Merck: 14,1568
- 敏感性: Hygroscopic
- 光学活性: [α]23/D −13.2°, neat
- 比旋光度: -13 º (neat)
- Solubility: 水に溶ける
(2R,3R)-Butane-2,3-diol Security Information
- Prompt:に警告
- 危害声明: H227
- Warning Statement: P210-P280-P370+P378-P403+P235-P501
- WGKドイツ:3
- セキュリティの説明: S24/25
- FLUKA BRAND F CODES:3-10
-
危険物標識:
- Risk Phrases:R24/25
- 储存条件:−20°C
- 安全术语:S24/25
(2R,3R)-Butane-2,3-diol 税関データ
- 税関コード:29053980
- 税関データ:
中国税関コード:
2905399090概要:
29053999090他のジオール。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
29053999090その他のグリコール。規制条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:30.0%
(2R,3R)-Butane-2,3-diol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-141851-5.0g |
(2R,3R)-butane-2,3-diol |
24347-58-8 | 95% | 5.0g |
$151.0 | 2023-02-15 | |
Enamine | EN300-141851-25.0g |
(2R,3R)-butane-2,3-diol |
24347-58-8 | 95% | 25.0g |
$682.0 | 2023-02-15 | |
Enamine | EN300-141851-100.0g |
(2R,3R)-butane-2,3-diol |
24347-58-8 | 95% | 100.0g |
$2388.0 | 2023-02-15 | |
Enamine | EN300-141851-0.25g |
(2R,3R)-butane-2,3-diol |
24347-58-8 | 95% | 0.25g |
$22.0 | 2023-02-15 | |
ChemScence | CS-W016670-5g |
(2R,3R)-Butane-2,3-diol |
24347-58-8 | 98.28% | 5g |
$72.0 | 2022-04-27 | |
ChemScence | CS-W016670-10g |
(2R,3R)-Butane-2,3-diol |
24347-58-8 | 98.28% | 10g |
$140.0 | 2022-04-27 | |
eNovation Chemicals LLC | D518686-1g |
(2R,3R)-Butane-2,3-diol |
24347-58-8 | 97% | 1g |
$215 | 2024-05-24 | |
eNovation Chemicals LLC | D518686-25g |
(2R,3R)-Butane-2,3-diol |
24347-58-8 | 97% | 25g |
$1010 | 2024-05-24 | |
Key Organics Ltd | AS-57289-25G |
(2R,3R)-butane-2,3-diol |
24347-58-8 | >97% | 25g |
£451.00 | 2025-02-08 | |
BAI LING WEI Technology Co., Ltd. | 995527-5G |
(2R,3R)-(-)-2,3-Butanediol, 96%, for synthesis |
24347-58-8 | 96% | 5G |
¥ 788 | 2022-04-26 |
(2R,3R)-Butane-2,3-diol 関連文献
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Zhenzhen Cui,Yufeng Mao,Yujiao Zhao,Meiyu Zheng,Zhiwen Wang,Hongwu Ma,Tao Chen Catal. Sci. Technol. 2020 10 7734
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Liaoyuan Zhang,Raushan Singh,Sivakumar D,Zewang Guo,Jiahuan Li,Fanbing Chen,Yuanzhi He,Xiong Guan,Yun Chan Kang,Jung-Kul Lee Green Chem. 2018 20 230
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Lukas Muschallik,Denise Molinnus,Melanie Jablonski,Carina Ronja Kipp,Johannes Bongaerts,Martina Pohl,Torsten Wagner,Michael J. Sch?ning,Thorsten Selmer,Petra Siegert RSC Adv. 2020 10 12206
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Rosario Médici,Hanna Stammes,Stender Kwakernaak,Linda G. Otten,Ulf Hanefeld Catal. Sci. Technol. 2017 7 1831
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Yajun Yan,Chia-Chi Lee,James C. Liao Org. Biomol. Chem. 2009 7 3914
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Chao Gao,Zhong Li,Lijie Zhang,Chao Wang,Kun Li,Cuiqing Ma,Ping Xu Green Chem. 2015 17 804
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Jian-Xiu Li,Yan-Yan Huang,Xian-Rui Chen,Qi-Shi Du,Jian-Zong Meng,Neng-Zhong Xie,Ri-Bo Huang RSC Adv. 2018 8 30512
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8. Synthesis of (R)- and (S)-acetoin (3-hydroxybutan-2-one)David H. G. Crout,Stephen M. Morrey J. Chem. Soc. Perkin Trans. 1 1983 2435
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Tong Hao,Binbin Han,Hongwu Ma,Jing Fu,Hui Wang,Zhiwen Wang,Bincai Tang,Tao Chen,Xueming Zhao Mol. BioSyst. 2013 9 2034
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Julien Lieffrig,Arnode G. Niassy,Olivier Jeannin,Marc Fourmigué CrystEngComm 2015 17 50
(2R,3R)-Butane-2,3-diolに関する追加情報
(2R,3R)-Butane-2,3-diol and Its Significance in Modern Chemical Research
(2R,3R)-Butane-2,3-diol, with the CAS number 24347-58-8, is a chiral compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its specific stereochemistry, plays a crucial role in the synthesis of various bioactive molecules and has been the subject of numerous studies aimed at understanding its structural and functional properties.
The unique stereochemistry of (2R,3R)-Butane-2,3-diol makes it a valuable intermediate in the synthesis of complex organic molecules. Its two stereocenters provide a versatile platform for the development of enantiomerically pure compounds, which are essential in pharmaceutical applications where the biological activity of a drug is highly dependent on its stereochemical configuration. The compound's ability to serve as a building block for more complex structures has made it a staple in synthetic organic chemistry laboratories.
In recent years, there has been a growing interest in the applications of (2R,3R)-Butane-2,3-diol in drug discovery and development. Researchers have leveraged its structural features to design novel therapeutic agents that target various diseases. For instance, studies have shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory and antimicrobial properties. These findings highlight the potential of (2R,3R)-Butane-2,3-diol as a lead compound for further medicinal chemistry investigations.
The synthesis of (2R,3R)-Butane-2,3-diol has also been optimized to achieve high yields and enantioselectivity. Catalytic methods involving chiral auxiliaries or asymmetric transition metal complexes have been particularly effective in producing this compound with high purity. These advancements in synthetic methodologies have not only facilitated its use in research but also opened new avenues for the development of scalable processes for related chiral compounds.
One of the most intriguing aspects of (2R,3R)-Butane-2,3-diol is its role in the development of biodegradable polymers. Its structural motif is found in several natural products and biodegradable plastics, making it a valuable candidate for sustainable chemistry initiatives. Researchers are exploring ways to incorporate this compound into polymer backbones to create materials that are both environmentally friendly and biocompatible. Such materials have potential applications in packaging, medical devices, and other industries where sustainability is a key concern.
The pharmacological properties of (2R,3R)-Butane-2,3-diol have also been investigated in detail. Preclinical studies have demonstrated that certain derivatives of this compound can modulate key biological pathways involved in inflammation and pain perception. These findings suggest that (2R,3R)-Butane-2,3-diol could be a valuable starting point for developing new therapeutic strategies for chronic inflammatory diseases. Additionally, its ability to interact with specific enzymes and receptors has sparked interest in its potential as an analgesic agent.
In conclusion, (2R,3R)-Butane-2,3-diol (CAS no 24347-58-8) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique stereochemistry and versatile reactivity make it an indispensable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this molecule, its importance in advancing both academic knowledge and industrial innovation is undeniable.
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